

Application Notes and Protocols for M-525 in In Vivo Mouse Models

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Compound of Interest

Compound Name: M-525

Cat. No.: B608794

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **M-525**, a first-in-class, highly potent, and irreversible small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, in in vivo mouse models of leukemia.[1][2][3][4][5] This document also includes data on related reversible menin-MLL inhibitors, MI-463 and MI-503, for comparative purposes.

Mechanism of Action

M-525 and its related compounds target the critical interaction between menin and MLL fusion proteins, which are oncogenic drivers in a significant portion of acute leukemias.[1][2] In leukemias with MLL gene rearrangements, the resulting MLL fusion protein requires interaction with menin to drive the expression of downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemogenesis.[6][7] By inhibiting the menin-MLL interaction, these compounds disrupt the recruitment of the MLL fusion protein complex to chromatin, leading to the downregulation of these target genes, cell differentiation, and apoptosis in MLL-rearranged leukemia cells.[6][7] **M-525** is distinguished by its irreversible binding to menin, which is hypothesized to provide a more sustained and potent anti-leukemic effect compared to reversible inhibitors.[1][2]

Caption: **M-525** irreversibly inhibits the Menin-MLL interaction.

Quantitative Data Summary

The following tables summarize the in vivo data for **M-525** and the related reversible inhibitors MI-463 and MI-503 from preclinical mouse models of MLL-rearranged leukemia.

Table 1: In Vivo Efficacy of Menin-MLL Inhibitors in Mouse Models

Compound	Mouse Model	Cell Line	Administration Route	Dosage	Treatment Schedule	Key Outcomes
M-525	Xenograft	MV4-11	Intravenous (IV)	Not specified	Single dose	Effective suppression of MLL-regulated gene expression in tumor tissue. [1] [2] [3] [4] [5]
MI-463	Xenograft	MV4-11	Intraperitoneal (IP)	35 mg/kg	Once daily	Strong inhibition of tumor growth. [8] [9]
Bone Marrow Transplant	MLL-AF9	Oral (gavage)	50 mg/kg	Twice daily for 10 days	~70% increase in median survival. [8]	
MI-503	Xenograft	MV4-11	Intraperitoneal (IP)	60 mg/kg	Once daily	Over 80% reduction in tumor volume; complete regression in some mice. [8]
Bone Marrow Transplant	MLL-AF9	Oral (gavage)	80 mg/kg	Twice daily for 10 days	~45% increase in median survival. [8]	

Xenograft	143B (Osteosarcoma)	Intraperitoneal (IP)	10 mg/kg	Every 2 days for 13 days	Significant inhibition of tumor growth. [10]
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Table 2: Pharmacokinetic Parameters of Reversible Menin-MLL Inhibitors in Mice

Compound	Administration Route	Dose	Oral Bioavailability (%)
MI-463	Oral (p.o.) / Intravenous (IV)	30 mg/kg (p.o.), 15 mg/kg (IV)	~45% [8]
MI-503	Oral (p.o.) / Intravenous (IV)	30 mg/kg (p.o.), 15 mg/kg (IV)	~75% [8]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Mouse Model of MLL-Rearranged Leukemia

This protocol describes the establishment of a subcutaneous xenograft model using the MV4-11 human leukemia cell line and subsequent treatment with a menin-MLL inhibitor.

Materials:

- MV4-11 human biphenotypic B myelomonocytic leukemia cells
- Immunocompromised mice (e.g., NOD/SCID or BALB/c nude), female, 6-8 weeks old
- Matrigel
- Phosphate-buffered saline (PBS), sterile
- **M-525**, MI-463, or MI-503
- Vehicle for drug formulation (e.g., 25% DMSO, 25% PEG400, 50% PBS)[\[10\]](#)[\[11\]](#)

- Calipers for tumor measurement
- Syringes and needles for injection

Procedure:

- **Cell Preparation:** Culture MV4-11 cells according to standard protocols. On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 1×10^8 cells/mL. Mix the cell suspension 1:1 with Matrigel on ice.
- **Tumor Cell Implantation:** Subcutaneously inject 100 μ L of the cell/Matrigel suspension (containing 1×10^7 cells) into the right flank of each mouse.[\[12\]](#)
- **Tumor Growth Monitoring:** Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure their dimensions using calipers. Calculate tumor volume using the formula: $\text{Volume} = (\text{length} \times \text{width}^2) / 2$.[\[12\]](#)
- **Randomization and Treatment Initiation:** When the mean tumor volume reaches approximately 100-150 mm^3 , randomize the mice into treatment and control groups.[\[12\]](#)
- **Drug Preparation and Administration:** Prepare the drug formulation on the day of administration. For example, dissolve the inhibitor in a vehicle of 25% DMSO, 25% PEG400, and 50% PBS.[\[10\]](#)[\[11\]](#) Administer the drug or vehicle control via the desired route (e.g., intraperitoneal injection) at the specified dosage and schedule (see Table 1).
- **Efficacy Evaluation:** Continue to measure tumor volumes and body weights twice weekly.[\[12\]](#)
- **Endpoint:** The study can be concluded when the mean tumor volume in the control group reaches a predetermined size (e.g., 2000 mm^3) or after a specified treatment duration.[\[12\]](#) At the endpoint, tumors and other tissues can be harvested for further analysis (e.g., gene expression analysis of HOXA9 and MEIS1).

Caption: Experimental workflow for a subcutaneous xenograft mouse model.

Protocol 2: Bone Marrow Transplantation Mouse Model of MLL-Rearranged Leukemia

This protocol outlines the generation of a more systemic model of MLL-rearranged leukemia via bone marrow transplantation.

Materials:

- Donor mice with MLL-AF9 induced leukemia
- Recipient C57BL/6 mice, 6-8 weeks old
- Sterile PBS
- Syringes and needles for injection and bone marrow harvesting
- **M-525**, MI-463, or MI-503
- Vehicle for oral gavage

Procedure:

- **Leukemic Cell Isolation:** Euthanize donor mice harboring MLL-AF9 leukemia and harvest bone marrow cells from the femurs and tibias under sterile conditions.
- **Cell Transplantation:** Inject a known number of leukemic cells (e.g., 1×10^5) intravenously into recipient mice.
- **Treatment Initiation:** Begin treatment at a specified time point post-transplantation (e.g., 5 days) to allow for disease establishment.[\[8\]](#)
- **Drug Administration:** Administer the menin-MLL inhibitor or vehicle control via oral gavage at the predetermined dosage and schedule (see Table 1).
- **Survival Monitoring:** Monitor the mice daily for signs of leukemia progression and record survival data.
- **Analysis:** At the time of euthanasia, peripheral blood, bone marrow, and spleen can be collected to assess leukemic burden by flow cytometry or other methods.[\[8\]](#)

Disclaimer: These protocols are intended as a general guide. Researchers should optimize experimental conditions based on their specific research goals and in accordance with their institution's animal care and use committee guidelines.

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References

- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein-Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Menin-MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Menin inhibitor MI-503 exhibits potent anti-cancer activity in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MI-463 | Histone Methyltransferase | TargetMol [targetmol.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
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